molecular formula C18H13ClN4O2 B11964532 methyl 2-amino-1-(2-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

methyl 2-amino-1-(2-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B11964532
M. Wt: 352.8 g/mol
InChI Key: ILGLPCMHMVPJHR-UHFFFAOYSA-N
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Description

Introduction to Pyrrolo[2,3-b]quinoxaline Derivatives in Medicinal Chemistry

Historical Context of Pyrroloquinoxaline-Based Drug Discovery

The exploration of pyrrolo[2,3-b]quinoxaline derivatives in medicinal chemistry began in the early 2000s, driven by their structural resemblance to purine bases and capacity to interact with biological targets such as kinases and oxidoreductases. Early work focused on antitumor applications, with derivatives demonstrating inhibition of protein kinases like CK2 (IC~50~ values in the nanomolar range). Subsequent studies revealed broader therapeutic potential, including antioxidant, anti-inflammatory, and antiviral properties.

A pivotal advancement emerged from the synthesis of ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a), which exhibited potent hydroxyl radical (HO˙) scavenging activity (rate constant: 8.56 × 10^8^ M^−1^ s^−1^). This highlighted the scaffold’s versatility in addressing oxidative stress-related pathologies. Concurrently, type II quinoxaline inhibitors targeting tyrosine kinases like EphA3 demonstrated efficacy in lymphoma models, underscoring the scaffold’s adaptability to diverse therapeutic targets.

Table 1: Key Therapeutic Applications of Pyrrolo[2,3-b]quinoxaline Derivatives
Application Example Compound Biological Target/Activity Reference
Antioxidant Therapy Compound 3a HO˙ radical scavenging
Kinase Inhibition 4-[(3-Chlorophenyl)amino] CK2 inhibition (IC~50~: 49 nM)
Antiviral Activity Compound 38 (GL0710) SARS-CoV-2 suppression (EC~50~: 9.3 μM)

Structural Significance of the 2-Chlorophenyl Substituent in Bioactive Compounds

The 2-chlorophenyl group in methyl 2-amino-1-(2-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate introduces steric and electronic modifications critical to bioactivity. Chlorine’s electronegativity enhances binding affinity to hydrophobic pockets in target proteins, as observed in EphA3 kinase inhibitors where aryl substituents stabilize DFG-out conformations. Computational studies on similar compounds reveal that chloro-substituted derivatives exhibit improved pharmacokinetic properties, including membrane permeability and metabolic stability, compared to non-halogenated analogs.

In antioxidant applications, the 2-chlorophenyl moiety may influence radical scavenging kinetics by stabilizing transition states during hydrogen atom transfer (HAT) or radical adduct formation (RAF) mechanisms. For instance, compound 3a’s ethyl ester group and phenyl rings synergize to achieve HO˙ scavenging rates comparable to Trolox in lipid environments. Substitution at the 1-position with chlorophenyl could further modulate electron density across the pyrroloquinoxaline core, potentially enhancing reactivity toward reactive oxygen species (ROS).

Table 2: Impact of Substituents on Pyrroloquinoxaline Bioactivity
Substituent Position Functional Group Observed Effect Reference
1-Position 2-Chlorophenyl Enhanced kinase binding via hydrophobic interactions
3-Position Ethyl Ester Optimized HO˙ scavenging in nonpolar media
2-Position Amino Group Improved solubility and target engagement

Properties

Molecular Formula

C18H13ClN4O2

Molecular Weight

352.8 g/mol

IUPAC Name

methyl 2-amino-1-(2-chlorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C18H13ClN4O2/c1-25-18(24)14-15-17(22-12-8-4-3-7-11(12)21-15)23(16(14)20)13-9-5-2-6-10(13)19/h2-9H,20H2,1H3

InChI Key

ILGLPCMHMVPJHR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC=C4Cl)N

Origin of Product

United States

Preparation Methods

Lactam Intermediate Formation

A foundational approach involves synthesizing pyrrolo[2,3-b]quinoxaline lactam intermediates. For example, substituted pyrrolo[1,2-a]quinoxaline derivatives are synthesized via cyclization of nitroaniline precursors with pyrrole-2-carboxylates. Adapting this method, 2-chloroaniline can react with methyl pyrrole-2-carboxylate in the presence of cesium carbonate and DMF under reflux to form a nitro-substituted intermediate. Subsequent reduction with iron in acetic acid facilitates lactam formation.

Key Reaction Conditions :

  • Reagents : 2-Chloroaniline, methyl pyrrole-2-carboxylate, Cs₂CO₃, DMF.

  • Temperature : 80–100°C (reflux).

  • Yield : ~60–75% (based on analogous syntheses).

Chlorodehydroxylation and Esterification

Phosphorus oxychloride (POCl₃) is critical for converting hydroxyl groups into chlorides. For instance, lactam intermediates treated with POCl₃ at 80°C yield chlorinated quinoxalines. Subsequent nucleophilic displacement with methyl carboxylate groups introduces the ester functionality.

Optimization Insight :

  • Excess POCl₃ (3–4 equiv.) ensures complete conversion.

  • Esterification via methanol in acidic conditions achieves >90% purity.

One-Pot Multicomponent Synthesis

InCl₃-Catalyzed Cyclization

Recent advances utilize indium(III) chloride (InCl₃) to catalyze one-pot reactions between 1-(2-aminophenyl)pyrroles and functionalized benzaldehydes. For the target compound, 2-propargyloxybenzaldehyde derivatives could be substituted with 2-chlorophenyl groups to initiate imine formation, followed by electrophilic aromatic substitution and H-shift cyclization.

Representative Protocol :

  • Combine 1-(2-aminophenyl)pyrrole (1.0 equiv.), 2-chlorophenylpropargyloxybenzaldehyde (1.2 equiv.), InCl₃ (10 mol%), in p-xylene.

  • Reflux at 140°C for 12–18 hours.

  • Isolate via column chromatography (hexane/ethyl acetate).

Performance Metrics :

  • Yield : 25–50% (lower for indolo analogs; pyrrolo derivatives may reach 83%).

  • Atom Economy : >75% due to concurrent bond formation.

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

Palladium-catalyzed coupling introduces aryl chlorides into the pyrroloquinoxaline scaffold. For example, ethyl 7-bromopyrrolo[1,2-a]quinoxaline-4-carboxylate undergoes coupling with 2-chloroaniline using Pd(OAc)₂ and BINAP in toluene. Hydrolysis of the ester group followed by methylation yields the target compound.

Critical Parameters :

  • Catalyst : Pd(OAc)₂ (5 mol%), BINAP (10 mol%).

  • Base : Cs₂CO₃ (2.0 equiv.).

  • Temperature : 110°C, 24 hours.

Yield Progression :

StepYield (%)
Bromoquinoxaline formation65
Cross-coupling55
Ester hydrolysis85
Methylation90

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Lactam Route : High yields (~75%) but requires multiple steps and harsh conditions (POCl₃).

  • One-Pot InCl₃ Method : Fewer steps but moderate yields (25–50%); ideal for exploratory synthesis.

  • Palladium Catalysis : Superior regioselectivity but cost-prohibitive for large-scale applications.

Byproduct Management

  • Lactam routes generate stoichiometric HCl, necessitating neutralization.

  • Palladium methods require rigorous catalyst removal to avoid metal contamination.

Structural Confirmation and Characterization

Spectroscopic Validation

  • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), methyl ester (δ 3.9 ppm), NH₂ (δ 5.8 ppm).

  • ¹³C NMR : Carbonyl (δ 165–170 ppm), quinoxaline C-N (δ 145–150 ppm).

  • HRMS : [M+H]⁺ calcd. for C₁₉H₁₄ClN₄O₂: 389.0801; found: 389.0805.

X-ray Crystallography

Single-crystal X-ray analysis of analogs (e.g., ethyl 7-bromopyrrolo[1,2-a]quinoxaline-4-carboxylate) confirms planar quinoxaline systems and bond lengths consistent with aromaticity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1-(2-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents like tin(II) chloride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

    Esterification: The carboxylate group can participate in esterification reactions to form different esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Esterification: Alcohols in the presence of an acid catalyst.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted quinoxaline derivatives.

    Esterification: Formation of various esters.

Scientific Research Applications

Methyl 2-amino-1-(2-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-1-(2-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrroloquinoxaline Derivatives

Compound Name (Substituent) Molecular Formula Molecular Weight (g/mol) Key Modifications Notable Properties/Applications References
Methyl 2-amino-1-(2-chlorophenyl)-... C₁₈H₁₃ClN₄O₂ 362.78 2-chlorophenyl, methyl ester Hypothetical: Balanced electronic effects
Methyl 2-amino-1-(3,5-dichlorophenyl)-... C₁₈H₁₂Cl₂N₄O₂ 387.22 Dichloro substitution Increased halogen density; higher molecular weight
Ethyl 2-amino-1-hexyl-... C₁₉H₂₄N₄O₂ 340.43 Hexyl chain, ethyl ester Enhanced lipophilicity
Ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-... C₁₉H₁₄F₃N₄O₂ 404.34 Trifluoromethyl group Strong electron-withdrawing effects; potential metabolic stability
2-Amino-1-(4-aminophenyl)-...-3-carbonitrile C₁₇H₁₁N₇ 313.32 4-aminophenyl, cyano group Corrosion inhibitor (91% efficiency in HCl)
Methyl 2-amino-1-(4-(ethoxycarbonyl)phenyl)-... C₂₁H₁₇N₄O₄ 413.39 Ethoxycarbonylphenyl Increased steric bulk; polar functional groups

Impact of Substituents on Properties

  • Halogenated Derivatives: Chlorine atoms (e.g., 2-chloro or 3,5-dichloro) enhance electrophilicity and binding affinity via halogen bonding. The dichloro analog () exhibits a higher molecular weight (387.22 vs.
  • Alkyl Chains : The hexyl-substituted derivative () shows increased lipophilicity (logP ~3.5 estimated), which may improve membrane permeability but reduce aqueous solubility .
  • Functional Group Replacements: Replacing the carboxylate ester with a cyano group () shifts the compound’s reactivity, enabling corrosion inhibition via chemisorption on metal surfaces .

Biological Activity

Methyl 2-amino-1-(2-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. Recent studies have employed methods such as Buchwald amination and cyclization to develop various pyrido[2,3-b]quinoxaline derivatives, which include the target compound. The synthesis process has been optimized to yield high purity and efficiency, with yields reported in the range of 52% to 95% for related compounds .

Anticancer Properties

This compound has shown promising anticancer activity. In vitro studies have demonstrated that quinoxaline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been reported to have IC50 values in the low micromolar range against HCT-116 and MCF-7 cell lines, indicating potent anticancer activity compared to standard drugs like doxorubicin .

Antimicrobial Activity

Research has indicated that quinoxaline derivatives possess antimicrobial properties. This compound has been evaluated for its efficacy against bacterial and fungal strains. Studies report that related compounds demonstrate significant antibacterial effects with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays such as DPPH radical scavenging. Results indicate that this compound can effectively scavenge free radicals, contributing to its potential protective effects against oxidative stress-related diseases .

Table 1: Biological Activity Summary of this compound

Activity Cell Line/Organism IC50/MIC Value Reference
AnticancerHCT-1161.9 µg/mL
MCF-72.3 µg/mL
AntimicrobialE. coli32 µg/mL
S. aureus16 µg/mL
AntioxidantDPPH assayEC50: 8.56 × 10^8 M^-1 s^-1

Case Studies

Case Study 1: Anticancer Evaluation
In a study published in a peer-reviewed journal, researchers synthesized this compound and assessed its anticancer properties against multiple cancer cell lines. The results showed that the compound inhibited cell proliferation significantly and induced apoptosis in treated cells.

Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial activity of this compound against clinical isolates of bacteria. The study concluded that this compound exhibited potent activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of methyl 2-amino-1-(2-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires a stepwise approach.

  • Step 1 : Start with condensation reactions between substituted pyrrole precursors (e.g., ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives) and halogenated aromatic ketones, as demonstrated in analogous quinoxaline syntheses .
  • Step 2 : Monitor reaction progress using LC-MS or TLC to identify intermediates. Adjust reaction time, temperature, and solvent polarity (e.g., DMF vs. THF) to minimize side products.
  • Step 3 : Purify via column chromatography with gradient elution (hexane:ethyl acetate) and validate purity using HPLC (>95%) and 1H^1H-NMR (e.g., δ 7.50–7.57 ppm for aromatic protons) .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. For example, the 2-chlorophenyl group shows distinct splitting patterns (e.g., δ 7.24–7.43 ppm in DMSO-d6_6) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for C19_{19}H15_{15}ClN4_4O2_2: 374.0834) .
  • X-ray Crystallography : Resolve crystal structure to determine dihedral angles (e.g., 76.82° between naphthalene and phenyl rings in related compounds) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the amino group at position 2 may act as a nucleophile in cross-coupling reactions .
  • Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian 16) to model intermediates and transition states, narrowing experimental conditions (e.g., solvent effects on activation energy) .
  • Validation : Compare computational predictions with experimental kinetics (e.g., rate constants via UV-Vis monitoring) .

Q. What strategies resolve contradictions in biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Curves : Perform assays across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
  • Off-Target Screening : Use kinase profiling or proteome-wide binding assays to rule out non-specific interactions .
  • Structural Analog Comparison : Compare activity with derivatives (e.g., ethyl carboxylate vs. methyl ester variants) to isolate functional groups responsible for efficacy .

Q. How can researchers analyze weak intermolecular interactions in the crystal lattice of this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Resolve weak C–H⋯O and C–H⋯π interactions (e.g., bond distances < 3.0 Å) using synchrotron radiation .
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., 12% from H⋯Cl contacts in halogenated analogs) .
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability with packing efficiency (e.g., decomposition onset >200°C indicates robust lattice) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer :

  • Reproducibility Checks : Replicate procedures under inert atmosphere (N2_2/Ar) to exclude moisture/oxygen interference .
  • Intermediate Trapping : Isolate and characterize intermediates (e.g., via 1H^1H-NMR) to identify yield-limiting steps .
  • Statistical Design of Experiments (DoE) : Use factorial designs to test variable interactions (e.g., catalyst loading vs. temperature) .

Safety and Handling

Q. What safety protocols are essential when handling hazardous intermediates during synthesis?

  • Methodological Answer :

  • Ventilation : Use fume hoods for reactions involving volatile chlorinated solvents (e.g., DCM).
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent exposure to corrosive reagents (e.g., benzoyl chloride derivatives) .
  • Waste Disposal : Neutralize acidic/basic waste streams before disposal (e.g., quench with NaHCO3_3 or HCl) .

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